

# 5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest		
Compound Name:	5-Methoxyoxazole-2-carboxylic acid	
Cat. No.:	B033387	Get Quote

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This technical guide provides a detailed overview of the core physicochemical properties of **5-Methoxyoxazole-2-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles available data on its fundamental chemical and physical characteristics and outlines standardized experimental protocols for their determination.

## **Core Physicochemical Properties**

**5-Methoxyoxazole-2-carboxylic acid**, identified by the CAS Number 439109-82-7, possesses a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol .[1][2] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some predicted values are available, experimental data for several parameters are not readily found in public databases.



Property	Value	Data Type
Molecular Formula	C5H5NO4	N/A
Molecular Weight	143.10 g/mol	Calculated
CAS Number	439109-82-7	N/A
Boiling Point	318.4 ± 34.0 °C at 760 mmHg	Predicted[3][4]
Melting Point	Data not available	N/A
рКа	Data not available	N/A
logP (XlogP)	0.5	Predicted[4]
Solubility	Data not available	N/A

## **Experimental Protocols**

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to the characterization of **5-Methoxyoxazole-2-carboxylic acid** and similar small molecules.

## **Melting Point Determination (Capillary Method)**

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used technique for this purpose.[1]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- · Mortar and pestle

#### Procedure:



- Ensure the sample of **5-Methoxyoxazole-2-carboxylic acid** is dry and finely powdered.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first droplet of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes a clear liquid (T<sub>2</sub>). The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>. For a pure substance, this range is typically narrow (0.5-2°C).[1]

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.[5][6]

#### Apparatus:

- · pH meter with a suitable electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standard pH buffers for calibration

#### Procedure:



- Calibrate the pH meter using at least two standard buffer solutions.
- Accurately weigh a known amount of 5-Methoxyoxazole-2-carboxylic acid and dissolve it
  in a known volume of deionized water (or a suitable co-solvent if solubility is low).
- Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
- Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
- Record the initial pH of the solution.
- Add the standardized strong base titrant in small, precise increments from the burette.
- After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Continue the titration until the pH has risen significantly, well past the expected equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[5]

## logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical and a widely accepted technique for its experimental determination, as outlined in OECD Guideline 107.[3]

#### Apparatus:

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary for phase separation)



- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
- n-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with n-octanol)

#### Procedure:

- Prepare pre-saturated solvents by shaking n-octanol and water (or buffer) together for 24 hours and then allowing the layers to separate.
- Prepare a stock solution of 5-Methoxyoxazole-2-carboxylic acid in either the pre-saturated n-octanol or the aqueous phase. The concentration should be low enough to ensure it is below the solubility limit in both phases.
- Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or centrifuge tube.
- Stopper the vessel and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
- Allow the two phases to separate completely. Centrifugation may be used to facilitate this process.
- Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.
- Determine the concentration of the compound in each phase using a suitable and validated analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

## **Aqueous Solubility Determination (Shake-Flask Method)**



Aqueous solubility is a fundamental property that influences a drug's absorption and formulation. The shake-flask method is a reliable approach to determine thermodynamic solubility.

#### Apparatus:

- Vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Filtration or centrifugation equipment to separate solid from the solution
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

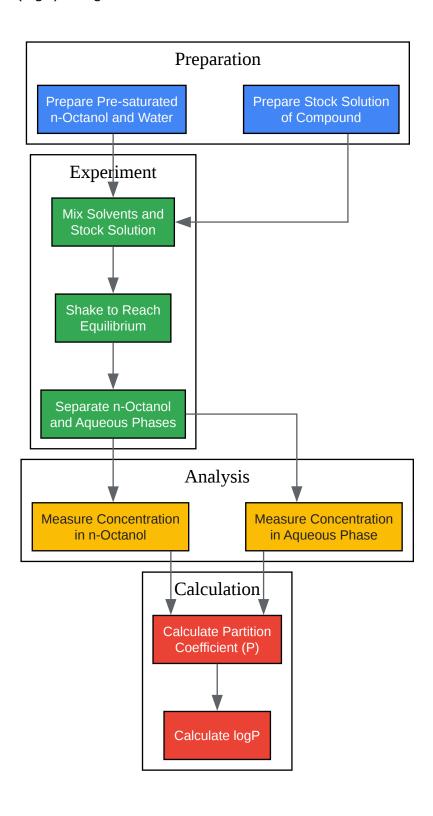
#### Procedure:

- Add an excess amount of solid 5-Methoxyoxazole-2-carboxylic acid to a vial containing a
  known volume of the aqueous medium (e.g., water or a specific pH buffer).
- Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The time
  to reach equilibrium should be determined by preliminary experiments where concentration
  is measured at different time points until it becomes constant.
- After equilibration, allow the undissolved solid to settle.
- Carefully remove an aliquot of the supernatant and separate the dissolved compound from any remaining solid particles by filtration or centrifugation.
- Dilute the clear solution as necessary and determine the concentration of the dissolved compound using a validated analytical method.
- The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.



## **Visualizing Experimental Workflow**

The following diagram illustrates a typical workflow for the experimental determination of the partition coefficient (logP) using the shake-flask method.





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Caption: Workflow for logP Determination via Shake-Flask Method.

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